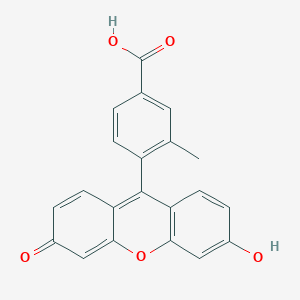
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- is a complex organic compound with the molecular formula C20H12O5 It is a derivative of benzoic acid and xanthene, characterized by the presence of a hydroxy group and a methyl group on the xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- typically involves a multi-step process. One common method starts with the preparation of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid by reacting an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to introduce the methyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but lacks the methyl group at the 3-position.
Fluorescein: A well-known dye with a similar xanthene core but different functional groups.
Rhodamine: Another xanthene-based dye with distinct chemical properties.
Uniqueness
The presence of both a hydroxy group and a methyl group in benzoic acid, 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methyl- imparts unique chemical and physical properties.
Properties
CAS No. |
876752-68-0 |
|---|---|
Molecular Formula |
C21H14O5 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-(3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C21H14O5/c1-11-8-12(21(24)25)2-5-15(11)20-16-6-3-13(22)9-18(16)26-19-10-14(23)4-7-17(19)20/h2-10,22H,1H3,(H,24,25) |
InChI Key |
LSGSZLWNOYFOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















